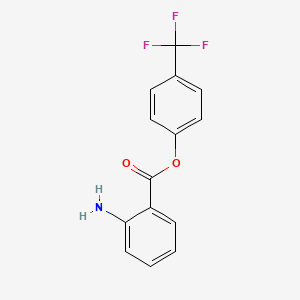
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a chlorobenzyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxypyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxypyridine
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Base: Potassium carbonate or sodium hydroxide
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro groups to other functional groups like amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amino derivatives
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The chloro and chlorobenzyl groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzyl chloride
- 2-Chloropyridine
- 4-Chloro-2-hydroxypyridine
Comparison
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is unique due to the presence of both chloro and chlorobenzyl groups attached to the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, 4-chlorobenzyl chloride lacks the pyridine ring, while 2-chloropyridine does not have the chlorobenzyl group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
1346707-11-6 |
|---|---|
Molekularformel |
C12H9Cl2NO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
4-chloro-2-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2 |
InChI-Schlüssel |
XLQJELKJQHTXAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)









